tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate
Description
tert-Butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate: is a complex organic compound that features a tert-butyl ester group, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-17(2,3)24-15(22)8-7-14-6-4-5-11-21(14)16(23)18-12-13-9-10-19-20-13/h9-10,14H,4-8,11-12H2,1-3H3,(H,18,23)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPHYBAVGLSNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1CCCCN1C(=O)NCC2=CC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the esterification to introduce the tert-butyl group. The reaction conditions often involve the use of organic solvents such as methanol and reagents like anhydrous magnesium sulfate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the ester.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents .
Industry: The compound is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
The mechanism by which tert-butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
- 3-Amino-5-tert-butylpyrazole
Uniqueness: tert-Butyl 3-[1-(1H-pyrazol-5-ylmethylcarbamoyl)piperidin-2-yl]propanoate is unique due to its combination of a pyrazole ring and a piperidine ring, which provides a versatile scaffold for further chemical modifications. This makes it particularly valuable in drug discovery and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
